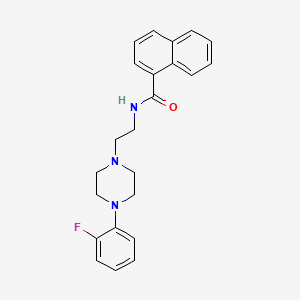

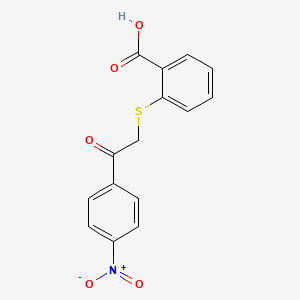

![molecular formula C8H7F3N4O2 B2567385 1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid CAS No. 2413868-16-1](/img/structure/B2567385.png)

1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid is a compound that belongs to the family of pyrazolopyridines . Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors .

Synthesis Analysis

The synthesis of this compound involves various synthetic strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole and a pyridine ring . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are diverse and complex . The advantages and drawbacks of these methods are considered in the synthesis process .Scientific Research Applications

Synthesis and Derivative Formation

1H-Pyrazolo[4,3-b]pyridin-7-amine and its interaction with 2,2,2-trifluoroacetic acid play a crucial role in the synthesis of novel heterocyclic compounds. For instance, a variety of pyrazolo[4,3-b]pyridine derivatives have been prepared through reactions involving acylation, cyclization, and condensation processes. These reactions are pivotal for generating a broad spectrum of compounds with potential applications in medicinal chemistry and drug development (Ibrahim et al., 2011). Furthermore, the synthesis of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives showcases the compound's versatility in forming bioactive molecules that exhibit promising anticancer activity (Chavva et al., 2013).

Biomedical Applications

The biomedical applications of 1H-Pyrazolo[4,3-b]pyridin-7-amine derivatives are extensive, ranging from anticancer to antimicrobial activities. The structural modification of these compounds has led to the discovery of several potential therapeutic agents. For example, novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives have demonstrated cytotoxic activity against various human cancer cell lines, highlighting the compound's potential in cancer therapy (Kurumurthy et al., 2014). Additionally, the synthesis and evaluation of pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have shown not only cytotoxicity but also antimicrobial and anti-biofilm activities, further demonstrating the compound's versatility in addressing various biomedical challenges (Nagender et al., 2014).

Advanced Synthesis Techniques

Innovative synthesis techniques involving 1H-Pyrazolo[4,3-b]pyridin-7-amine have led to the development of new chemical entities. For instance, the one-pot synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives showcases an efficient approach to generating complex molecules, which could have significant implications in drug design and discovery (Shaabani et al., 2009). This method's mild reaction conditions and good yields make it an attractive option for producing a wide range of pyrazolo[3,4-b]pyridine derivatives.

Properties

IUPAC Name |

1H-pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.C2HF3O2/c7-4-1-2-8-5-3-9-10-6(4)5;3-2(4,5)1(6)7/h1-3H,(H2,7,8)(H,9,10);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUQCXIAASUPPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=NNC2=C1N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

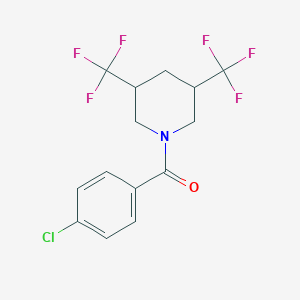

![1-methanesulfonyl-4-{4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine-1-carbonyl}piperidine](/img/structure/B2567302.png)

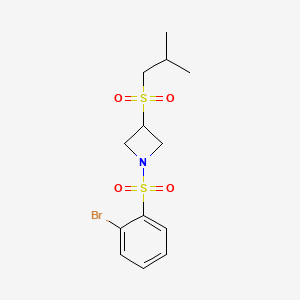

![Tert-butyl 4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2567303.png)

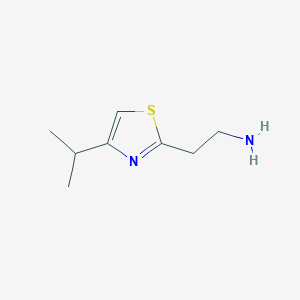

![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2567308.png)

![methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2567309.png)

![7-methyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2567311.png)

![2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid](/img/structure/B2567323.png)